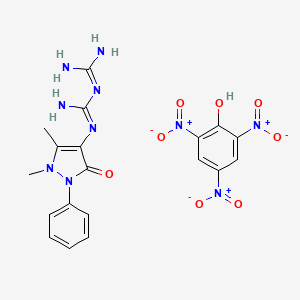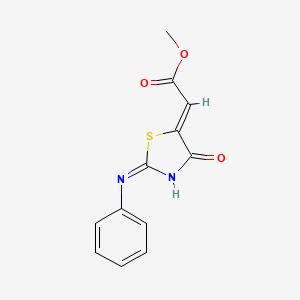![molecular formula C13H16N4O3S B6016127 N-[4-(aminosulfonyl)benzyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B6016127.png)
N-[4-(aminosulfonyl)benzyl]-2-(1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)benzyl]-2-(1H-pyrazol-1-yl)propanamide, also known as NSC-652287, is a chemical compound that has gained attention in the scientific community due to its potential application in cancer treatment. This compound is a small molecule inhibitor of the enzyme protein kinase B (PKB/Akt), which plays a crucial role in cell survival and proliferation.
作用機序
N-[4-(aminosulfonyl)benzyl]-2-(1H-pyrazol-1-yl)propanamide inhibits the activity of PKB/Akt, which is a serine/threonine kinase that plays a key role in cell survival and proliferation. PKB/Akt is activated by various growth factors and cytokines and promotes cell survival by inhibiting apoptosis and promoting cell cycle progression. This compound binds to the ATP-binding site of PKB/Akt and prevents its activation, leading to inhibition of cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, and activates pro-apoptotic proteins, such as Bax and Bak. In addition, this compound has been found to inhibit angiogenesis, which is the process of formation of new blood vessels that is essential for tumor growth and metastasis.
実験室実験の利点と制限
N-[4-(aminosulfonyl)benzyl]-2-(1H-pyrazol-1-yl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit the activity of intracellular targets. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound has some limitations as well. Its low yield of synthesis makes it difficult to produce large quantities for research purposes. Moreover, its specificity for PKB/Akt inhibition is not well established, and it may inhibit other kinases as well.
将来の方向性
N-[4-(aminosulfonyl)benzyl]-2-(1H-pyrazol-1-yl)propanamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential for clinical use. Some of the future directions for research include:
1. Evaluation of the efficacy of this compound in animal models of cancer.
2. Development of more efficient synthesis methods for this compound.
3. Optimization of the dosing and administration of this compound for cancer treatment.
4. Investigation of the specificity of this compound for PKB/Akt inhibition and its potential off-target effects.
5. Exploration of the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy.
Conclusion
This compound is a small molecule inhibitor of PKB/Akt that has shown potential for cancer treatment. Its mechanism of action involves inhibition of cell survival and proliferation and induction of apoptosis. This compound has been extensively studied in vitro and in vivo, and its potential for clinical use is being evaluated. Further research is needed to optimize its synthesis and dosing, evaluate its specificity and potential off-target effects, and explore its combination with other cancer therapies.
合成法
The synthesis of N-[4-(aminosulfonyl)benzyl]-2-(1H-pyrazol-1-yl)propanamide involves a multi-step process that starts with the reaction of 4-bromobenzylamine with sodium sulfonate to form 4-(aminosulfonyl)benzylamine. This intermediate is then reacted with 1H-pyrazol-1-ylpropan-2-one in the presence of a base to form this compound. The yield of this synthesis method is around 30%.
科学的研究の応用
N-[4-(aminosulfonyl)benzyl]-2-(1H-pyrazol-1-yl)propanamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been found to enhance the effectiveness of chemotherapy drugs, such as paclitaxel, in killing cancer cells. Moreover, this compound has been shown to sensitize cancer cells to radiation therapy, suggesting its potential use in combination with radiation therapy.
特性
IUPAC Name |
2-pyrazol-1-yl-N-[(4-sulfamoylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-10(17-8-2-7-16-17)13(18)15-9-11-3-5-12(6-4-11)21(14,19)20/h2-8,10H,9H2,1H3,(H,15,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJNYWUCYVBVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-chlorophenyl)-1,3-cyclohexanedione](/img/structure/B6016048.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B6016054.png)
![2-methoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6016058.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016067.png)

![(3'R*,4'R*)-1'-[(2'-methyl-3-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6016070.png)
![ethyl 1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6016074.png)

![(4-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6016084.png)
![N-ethyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B6016087.png)
![ethyl (1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6016092.png)
![ethyl {3,5-dimethyl-4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6016109.png)

![7-(4-isopropylbenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6016140.png)